1-(Pyrazin-2-YL)cyclopropanecarboxylic acid
Overview
Description
1-(Pyrazin-2-YL)cyclopropanecarboxylic acid, also known as PCCA, is a cyclic compound containing a pyrazine and a cyclopropane ring . It has a molecular weight of 164.16 . The compound is a yellow to brown solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(2-pyrazinyl)cyclopropanecarboxylic acid . The InChI code is 1S/C8H8N2O2/c11-7(12)8(1-2-8)6-5-9-3-4-10-6/h3-5H,1-2H2,(H,11,12) .Physical and Chemical Properties Analysis
The compound is a yellow to brown solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Chemical Inhibitors and Cytochrome P450 Isoforms
Chemical inhibitors, including 1-(Pyrazin-2-YL)cyclopropanecarboxylic acid derivatives, play a crucial role in the study of Cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors are essential for understanding drug metabolism and predicting drug-drug interactions (DDIs). The selectivity of chemical inhibitors toward CYP isoforms is vital for accurate phenotyping and assessment of the contribution of various CYP isoforms to drug metabolism. This understanding helps in predicting potential DDIs when multiple drugs are co-administered to patients (Khojasteh et al., 2011).
Pyrazines in Food Science
The generation of pyrazines, which contribute to baking, roasted, and nutty flavors in food products, is significantly influenced by Maillard reactions. Research into controlling the generation of pyrazines has highlighted the importance of selecting appropriate reactants and modifying reaction conditions to enhance desirable flavors or minimize undesirable by-products. This area of study has implications for improving food quality and consumer satisfaction (Yu et al., 2021).
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole carboxylic acid derivatives, including those related to this compound, serve as significant scaffolds in the development of various biologically active compounds. These derivatives exhibit a range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects, making them valuable in medicinal chemistry and drug development (Cetin, 2020).
Hybrid Catalysts in Heterocyclic Synthesis
The synthesis of complex heterocyclic compounds, including those based on pyrazine derivatives, benefits significantly from the use of hybrid catalysts. These catalysts facilitate the development of novel synthetic routes and enhance the efficiency of chemical reactions, contributing to the advancement of organic synthesis and pharmaceutical research (Parmar et al., 2023).
Pyrazole and Its Pharmacological Properties
Pyrazole and its derivatives represent a crucial class of heterocyclic compounds with a wide range of pharmacological properties. These compounds are foundational in the development of drugs and pharmaceutical agents, demonstrating the versatility and importance of pyrazole derivatives in therapeutic applications. Research continues to explore the synthesis, biological activities, and potential new therapeutic uses of pyrazole derivatives (Bhattacharya et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
1-pyrazin-2-ylcyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-7(12)8(1-2-8)6-5-9-3-4-10-6/h3-5H,1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUCPZSOHHNMRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729243 | |
Record name | 1-(Pyrazin-2-yl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159734-52-7 | |
Record name | 1-(Pyrazin-2-yl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.